Alaphosphin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Alaphosphin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaphosphin, also known as L-alanyl-L-1-aminoethylphosphonic acid, is a synthetic phosphonopeptide antibacterial agent that has garnered significant interest for its unique mechanism of action targeting bacterial cell wall synthesis.[1] Developed as a dipeptide mimetic, it was designed to exploit the peptide transport systems of bacteria to deliver a potent inhibitor of peptidoglycan biosynthesis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of Alaphosphin, with a focus on its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
Discovery and Development
The discovery of Alaphosphin was rooted in the rational design of phosphonopeptides as mimics of the D-alanyl-D-alanine terminus of peptidoglycan precursors. The intention was to create compounds that could be actively transported into bacterial cells via peptide permeases, and then release a toxic moiety intracellularly. Alaphosphin emerged as a promising candidate from a series of synthesized phosphonopeptides due to its potent antibacterial activity and favorable pharmacokinetic properties.
Data Presentation
Antibacterial Spectrum of Alaphosphin
The in vitro antibacterial activity of Alaphosphin has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) is a key measure of its efficacy.
| Bacterium | Strain | MIC (µg/mL) | Notes |
| Escherichia coli | ATCC 25922 | 2 | Susceptible.[2] |
| Staphylococcus aureus | ATCC 25923 | 0.25 | Susceptible.[3] |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | Generally less susceptible than other Gram-negative bacteria.[4][5] |
| Enterococcus faecalis (Streptococcus faecalis) | ATCC 29212 | 1 | Susceptible. |
Note: MIC values can vary depending on the testing methodology and the specific strain of bacteria.
Enzyme Inhibition Kinetics
Alaphosphin's active metabolite, L-1-aminoethylphosphonic acid, targets key enzymes in the peptidoglycan synthesis pathway.
| Enzyme | Organism Source | Inhibitor | Inhibition Constant (Ki) | IC50 | Inhibition Type |
| Alanine (B10760859) Racemase | Bacillus stearothermophilus | L-1-aminoethylphosphonic acid | 1 mM | N/A | Competitive, Slow-binding |
| Alanine Racemase | Streptococcus faecalis | L-1-aminoethylphosphonic acid | N/A | N/A | Time-dependent |
| UDP-N-acetylmuramoyl-L-alanine synthetase (MurC) | Escherichia coli | L-1-aminoethylphosphonic acid | N/A | N/A | N/A |
Note: N/A indicates that specific data was not available in the searched literature. The inhibition of UDP-N-acetylmuramoyl-L-alanine synthetase is considered a secondary target.[6]
Mechanism of Action
The antibacterial action of Alaphosphin is a multi-step process that relies on the metabolic machinery of the target bacteria.[6]
-
Active Transport: Alaphosphin is actively transported into the bacterial cell by stereospecific peptide permeases. This transport mechanism allows the compound to accumulate inside the cell to concentrations 100- to 1,000-fold higher than in the surrounding medium.[6]
-
Intracellular Cleavage: Once inside the cytoplasm, intracellular aminopeptidases hydrolyze the peptide bond of Alaphosphin. This cleavage releases the active antibacterial agent, L-1-aminoethylphosphonic acid, an analog of L-alanine.[6]
-
Enzyme Inhibition:
-
Primary Target - Alanine Racemase: L-1-aminoethylphosphonic acid is a potent inhibitor of alanine racemase (EC 5.1.1.1).[6] This enzyme is crucial for the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall peptidoglycan. In Gram-negative bacteria like E. coli and P. aeruginosa, the inhibition is reversible and competitive.[6] In Gram-positive organisms such as S. aureus and S. faecalis, the inhibition is irreversible and time-dependent.[6]
-
Secondary Target - UDP-N-acetylmuramyl-L-alanine synthetase (MurC): L-1-aminoethylphosphonic acid can also inhibit UDP-N-acetylmuramyl-L-alanine synthetase (MurC) (EC 6.3.2.8), another key enzyme in the early stages of peptidoglycan synthesis.[6]
-
The inhibition of these enzymes leads to a depletion of D-alanine pools and the accumulation of UDP-N-acetylmuramyl-tripeptide in Gram-positive organisms, ultimately disrupting cell wall synthesis and leading to bacterial cell death.[6]
Experimental Protocols
Synthesis of Alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid)
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Alaphosphin can be determined using standard broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][8][9][10][11]
Protocol: Broth Microdilution Method [10]
-
Preparation of Alaphosphin Stock Solution: Prepare a stock solution of Alaphosphin in a suitable solvent (e.g., sterile water or buffer) at a known concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare serial twofold dilutions of the Alaphosphin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing inoculated broth with no Alaphosphin.
-
Sterility Control: A well containing uninoculated broth.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of Alaphosphin at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Alanine Racemase Inhibition Assay
The inhibition of alanine racemase by L-1-aminoethylphosphonic acid can be measured using a coupled-enzyme assay.[7][12][13][14][15]
Protocol: Coupled-Enzyme Assay [7]
-
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine (substrate)
-
NAD+
-
Tricine buffer (100 mM, pH 8.5)
-
L-1-aminoethylphosphonic acid (inhibitor)
-
384-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare Reaction Mixture: In a 384-well plate, prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.
-
Add Inhibitor: Add varying concentrations of L-1-aminoethylphosphonic acid to the wells. Include a positive control (e.g., D-cycloserine) and a negative control (vehicle only).
-
Pre-incubation: Incubate the plate for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 2.5 mM D-alanine to each well.
-
Monitor NADH Production: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (D-alanine) and the inhibitor. The data can then be analyzed using a Lineweaver-Burk plot.[13]
-
UDP-N-acetylmuramoyl-L-alanine Synthetase (MurC) Inhibition Assay
The activity of MurC and its inhibition can be monitored by detecting the production of ADP, a product of the ligase reaction.[16]
Protocol: ADP-Glo™ Kinase Assay (Promega) or similar ADP detection assay
-
Materials:
-
Purified MurC enzyme
-
UDP-N-acetylmuramic acid (substrate)
-
L-alanine (substrate)
-
ATP (substrate)
-
L-1-aminoethylphosphonic acid (inhibitor)
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl2)
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Set up Reaction: In a 96-well plate, combine the MurC enzyme, UDP-N-acetylmuramic acid, L-alanine, and varying concentrations of L-1-aminoethylphosphonic acid in the reaction buffer. Include a no-inhibitor control.
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the enzymatic reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
The amount of ADP produced is proportional to the luminescent signal.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of Alaphosphin.
Caption: Experimental workflow for MIC determination.
References
- 1. Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm [frontiersin.org]
- 4. Frontiers | The Effects of Sub-inhibitory Antibiotic Concentrations on Pseudomonas aeruginosa: Reduced Susceptibility Due to Mutations [frontiersin.org]
- 5. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Inhibition of Mycobacterial Alanine Racemase Activity and Growth by Thiadiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New high-throughput fluorimetric assay for discovering inhibitors of UDP-N-acetylmuramyl-L-alanine: D-glutamate (MurD) ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
